2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-22-18-10-9-15(12-19(18)25-14)20(24)21-13-17-8-5-11-23(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGMPWIUWMLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CCCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Phenylpyrrolidine Moiety: This step involves the reaction of the benzothiazole intermediate with a phenylpyrrolidine derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The phenylpyrrolidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzothiazole core may also interact with various enzymes, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural analogs of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide, focusing on key substitutions and pharmacological implications:
Key Structural and Functional Differences:
Core Heterocycle : The target compound features a benzothiazole core, which confers greater aromatic surface area compared to the thiazole cores of BP 27384 and BP 27382. This may enhance π-π stacking interactions in target binding .
In contrast, the BP analogs prioritize hydrophilic piperazine and hydroxyethyl groups, likely optimizing solubility for systemic targets .
Carboxamide Modifications: BP 27385 includes N-methylation at the carboxamide, a strategy often used to reduce metabolic degradation.
Research Findings and Data Gaps
- Synthetic Accessibility : The pyrrolidine and benzothiazole motifs in the target compound may pose synthetic challenges, requiring multi-step protocols and chiral resolution. BP analogs, with simpler thiazole cores, are more straightforward to derivatize .
- BP 27384/27385’s pyrimidine-piperazine motifs suggest kinase or GPCR targets, but experimental validation is needed .
- Crystallographic Support : Structural studies using SHELX or ORTEP-III could resolve conformational preferences of the target compound’s pyrrolidine moiety, aiding drug design.
Biological Activity
The compound 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide is a member of the benzothiazole family, which encompasses a variety of biologically active compounds. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22N2OS
- Molecular Weight : 318.45 g/mol
- IUPAC Name : this compound
This compound features a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives possess significant anticancer properties. The mechanism often involves the inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study 1 : In vitro studies demonstrated that derivatives similar to this compound exhibit cytotoxic effects against breast and lung cancer cell lines. The IC50 values for these compounds were reported to be in the micromolar range, indicating potent activity.
Neuroprotective Effects
Benzothiazoles have also been studied for their neuroprotective effects. Compounds in this class can modulate neurotransmitter systems and exhibit antioxidant properties.
Case Study 2 : A study evaluated the neuroprotective effects of related benzothiazole derivatives in models of oxidative stress. The results showed a significant reduction in neuronal cell death, suggesting potential applications in neurodegenerative diseases.
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties. They have been shown to inhibit bacterial growth and possess antifungal activity.
Case Study 3 : Research has indicated that similar compounds demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be effective at low concentrations.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Inhibition of specific enzymes involved in cancer progression and microbial growth.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
